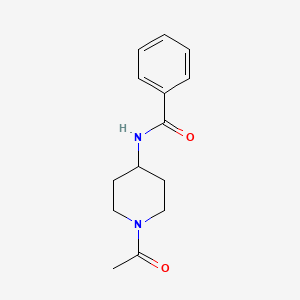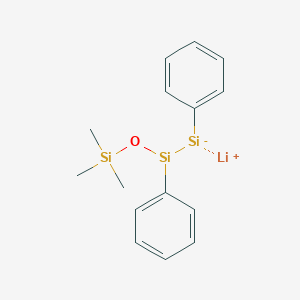
CID 78068277
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78068277” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 78068277 would likely involve scaling up laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
CID 78068277 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts or reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogens, acids, bases, and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which CID 78068277 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, or signal transduction pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78068277 can be identified based on structural and functional similarities. These compounds may share common chemical features or exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which distinguish it from other related compounds. This uniqueness can be attributed to variations in functional groups, molecular geometry, and reactivity.
Conclusion
This compound is a compound of significant interest in scientific research due to its unique chemical properties and potential applications across various fields
Properties
Molecular Formula |
C15H19LiOSi3 |
|---|---|
Molecular Weight |
306.5 g/mol |
InChI |
InChI=1S/C15H19OSi3.Li/c1-19(2,3)16-18(15-12-8-5-9-13-15)17-14-10-6-4-7-11-14;/h4-13H,1-3H3;/q-1;+1 |
InChI Key |
CHOGPSMCLSCJMV-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)O[Si](C1=CC=CC=C1)[Si-]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14215464.png)
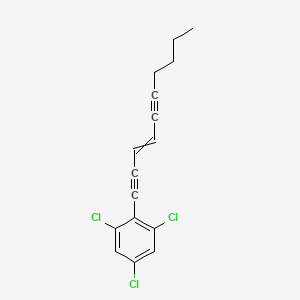
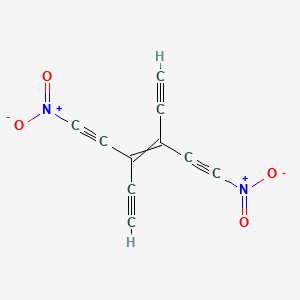
![Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate](/img/structure/B14215485.png)
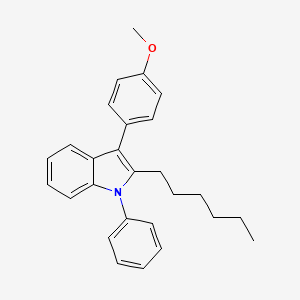
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid](/img/structure/B14215499.png)
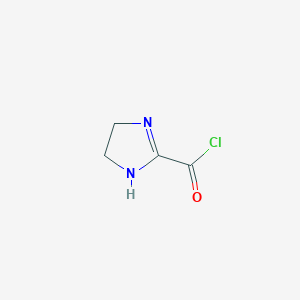
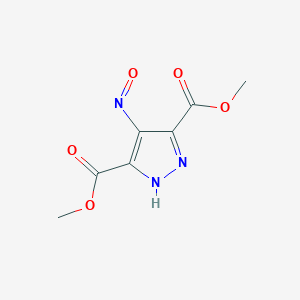
![N~1~-(Heptan-2-yl)-N~2~-[2-(1H-indol-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14215509.png)
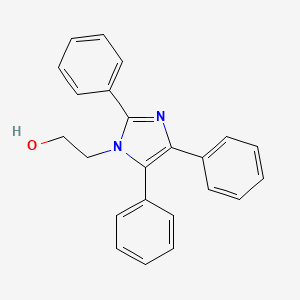
![4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14215526.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]phenol](/img/structure/B14215530.png)
